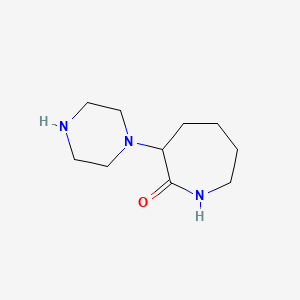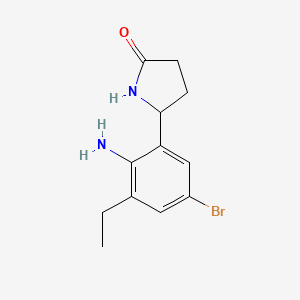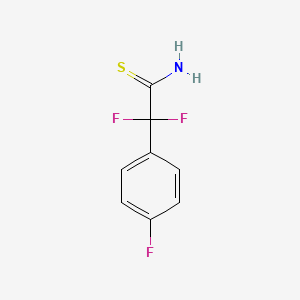
tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate is a chemical compound with the molecular formula C15H22N2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate typically involves the reaction of 6-methoxy-1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the biological activity of quinoline derivatives, including their potential as antimicrobial and anticancer agents.
Wirkmechanismus
The mechanism of action of tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
- tert-Butyl N-(6-methoxyquinolin-4-yl)carbamate
- tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)carbamate
Uniqueness
tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate is unique due to its specific substitution pattern on the quinoline ring. This unique structure can result in different biological activities and chemical reactivity compared to other similar compounds. For instance, the position of the methoxy group and the carbamate moiety can influence the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Eigenschaften
Molekularformel |
C15H22N2O3 |
|---|---|
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-12-9-11(19-4)8-10-6-5-7-16-13(10)12/h8-9,16H,5-7H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
WGMHRXUACSMFAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC2=C1NCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


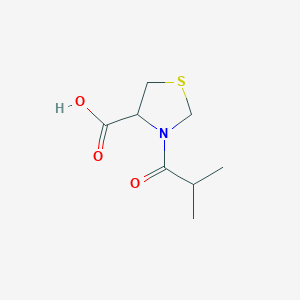
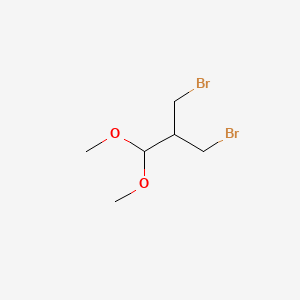
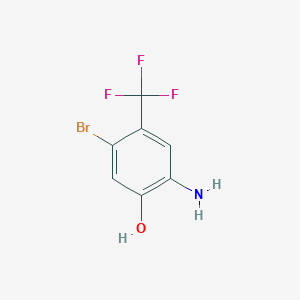

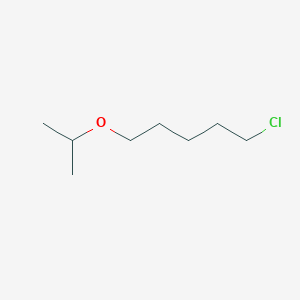
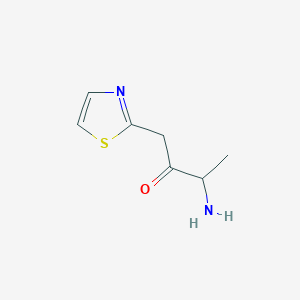
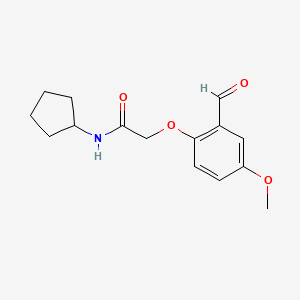

![{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13155822.png)
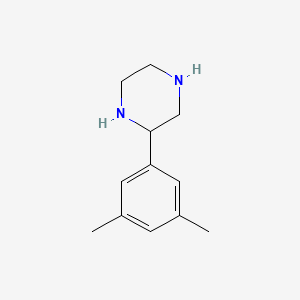
![2-[4-(Dimethylsulfamoyl)-2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13155835.png)
